3-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-YL)propanamide
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Overview
Description
- This compound is a synthetic molecule with a complex structure. Let’s break it down:
- The core structure consists of an imidazolidinone ring (a five-membered ring containing nitrogen atoms) with two keto (dioxo) groups at positions 2 and 5.
- The benzyl group (C₆H₅CH₂-) is attached to the nitrogen atom at position 1.
- The indene moiety (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl) is connected to the imidazolidinone ring via a propanamide linker.
- The compound’s full IUPAC name is 3-(1-benzyl-2,5-dioxo-4-imidazolidinyl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide .
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that this information is based on existing knowledge up to my last update in 2021. For the most recent research, consult scientific literature or databases.
: Example reference. Actual references should be cited from relevant sources.
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide |
InChI |
InChI=1S/C24H27N3O5/c1-31-20-12-16-8-9-18(17(16)13-21(20)32-2)25-22(28)11-10-19-23(29)27(24(30)26-19)14-15-6-4-3-5-7-15/h3-7,12-13,18-19H,8-11,14H2,1-2H3,(H,25,28)(H,26,30) |
InChI Key |
BFGXXNHYDGQUSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CCC3C(=O)N(C(=O)N3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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